molecular formula C10H12ClN3O2 B1493297 Ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate CAS No. 2098002-52-7

Ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate

Cat. No.: B1493297
CAS No.: 2098002-52-7
M. Wt: 241.67 g/mol
InChI Key: BXGJHGYQEWJPEI-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, ranging from enzyme inhibition to activation, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it has been observed to impact metabolic processes, potentially altering the balance of metabolites within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding interaction can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, while it may degrade over time in others. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, highlighting its potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels. The specific metabolic pathways affected by this compound can vary depending on the biological context, but its influence on enzyme activity and metabolite levels is a common theme.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. The distribution of this compound can influence its accumulation and activity, affecting its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-2-16-10(15)7-5-14(6-7)9-8(11)12-3-4-13-9/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGJHGYQEWJPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.